molecular formula C25H18N4O5 B2743062 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-24-3

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2743062
CAS No.: 1207032-24-3
M. Wt: 454.442
InChI Key: JXCUXXVUCRAURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a research chemical recognized for its potent and selective inhibition of phosphodiesterase 5 (PDE5). PDE5 is an enzyme that hydrolyzes the key signaling molecule cyclic guanosine monophosphate (cGMP) [https://pubmed.ncbi.nlm.nih.gov/10588845/]. By elevating cGMP levels in specific cellular contexts, this compound facilitates the study of downstream signaling pathways, particularly those involving protein kinase G (PKG), which are critical in processes like smooth muscle relaxation, neurotransmission, and platelet aggregation. Its primary research value lies in neuroscientific investigations, where it is used as a tool compound to explore the role of the cGMP-PKG pathway in neuroprotection, synaptic plasticity, and memory formation [https://pubmed.ncbi.nlm.nih.gov/10588845/]. Researchers utilize this quinazoline-2,4-dione derivative to model and interrogate mechanisms relevant to cognitive disorders and to evaluate potential therapeutic strategies that target PDE5 activity within the central nervous system. Its specific structural features, including the benzodioxolylmethyl and oxadiazole substituents, contribute to its binding affinity and selectivity profile, making it a valuable agent for probing complex biochemical mechanisms in controlled experimental settings.

Properties

CAS No.

1207032-24-3

Molecular Formula

C25H18N4O5

Molecular Weight

454.442

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O5/c1-14-3-2-4-16(9-14)22-27-23(34-28-22)17-6-7-18-19(11-17)26-25(31)29(24(18)30)12-15-5-8-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31)

InChI Key

JXCUXXVUCRAURM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the realm of oncology. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H21N3O5C_{27}H_{21}N_{3}O_{5} with a molecular weight of 499.5 g/mol. The structure incorporates a benzodioxole moiety and an oxadiazole ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC27H21N3O5
Molecular Weight499.5 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have evaluated the anticancer potential of various quinazoline derivatives including the target compound. The following findings highlight its biological activity:

  • In vitro Cytotoxicity : The compound has shown moderate cytotoxic effects against several cancer cell lines:
    • Hepatocellular carcinoma (HePG-2) : IC50 values were reported at approximately 29.47 µM.
    • Breast cancer (MCF-7) : Moderate activity with IC50 values around 39.41 µM.
    • Colorectal carcinoma (HCT-116) : Notably effective with an IC50 value of 27.05 µM .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that quinazoline derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways.

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives are also explored for other therapeutic potentials:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers and may be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.

Study 1: Anticancer Evaluation

A study synthesized a series of quinazoline derivatives and evaluated their biological activities. The target compound was among those tested for cytotoxicity against four human cancer cell lines. The results indicated that it exhibited significant antiproliferative effects particularly against colorectal carcinoma cells .

Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of quinazoline derivatives revealed that modifications in the benzodioxole and oxadiazole rings significantly influenced their biological activities. Compounds with specific substituents demonstrated enhanced potency against cancer cell lines .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of quinazoline derivatives. The compound has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it functions as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication.

Case Study Findings:

  • A study demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compound 15 showed inhibition zones ranging from 10 to 12 mm against these pathogens .
  • The synthesized compounds were compared with standard antibiotics, revealing that some derivatives surpassed the efficacy of ampicillin in specific tests .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Research Insights:

  • Compounds similar to this quinazoline derivative have been reported to inhibit specific kinases involved in cancer progression. For instance, targeting Src family kinases (SFKs) is critical for controlling tumor growth and metastasis .
  • In vitro studies indicated that some quinazoline derivatives effectively induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest .

Summary of Biological Activities

Activity Type Target Pathogen/Cell Line Observations
AntibacterialStaphylococcus aureusModerate activity with inhibition zones of 10–12 mm
Escherichia coliSimilar inhibition zones; effectiveness compared to ampicillin
AnticancerVarious cancer cell linesInduced apoptosis and cell cycle arrest; inhibition of tubulin polymerization

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with 1,2,4-oxadiazole or quinazoline-dione moieties. A relevant example is 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (), which shares the 1,2,4-oxadiazole group but lacks the quinazoline-dione core.

Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Activity Dihedral Angles (Between Rings) Intermolecular Interactions
3-(1,3-Benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione Quinazoline-dione Benzodioxolylmethyl, Methylphenyl-oxadiazole Likely multi-step SNAr/cyclization Hypothesized kinase inhibition ~80° (oxadiazole-phenyl vs. core)* C–H⋯O/N hydrogen bonds (predicted)
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole () 1,2,4-Oxadiazole Benzotriazole, Phenyl Reflux in acetonitrile with K₂CO₃ Analgesic, antipicornaviral 80.2° (oxadiazole vs. benzotriazole) C–H⋯N hydrogen bonds

*Predicted based on analogous oxadiazole derivatives.

Pharmacological and Physicochemical Properties

  • Target Compound : The quinazoline-dione core is associated with kinase inhibition (e.g., EGFR or Aurora kinases), while the methylphenyl-oxadiazole group may improve lipophilicity (logP ~3.5 predicted). The benzodioxole moiety could reduce oxidative metabolism, enhancing half-life.
  • Compound: Exhibits analgesic and antiviral activity attributed to the oxadiazole-benzotriazole combination, which may disrupt viral replication or modulate pain receptors .

Molecular Interactions

  • Target Compound : The oxadiazole-phenyl group likely engages in π-π stacking with aromatic residues in enzyme active sites, while the quinazoline-dione carbonyl groups participate in hydrogen bonding (e.g., with backbone NH of kinases).
  • Compound : Relies on weak C–H⋯N hydrogen bonds for crystal packing , which may translate to moderate receptor-binding affinity compared to the target compound’s dual interaction modes.

Q & A

Q. What statistical methods are critical for interpreting SAR (Structure-Activity Relationship) data?

  • Methodological Answer :
  • Principal Component Analysis (PCA) : To reduce dimensionality and identify key structural features.
  • Partial Least Squares Regression (PLSR) : To correlate substituent electronegativity or steric bulk with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.